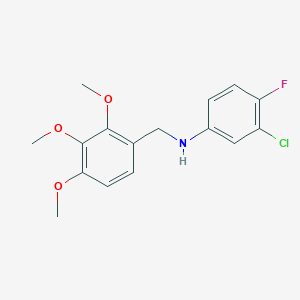![molecular formula C18H26N2O3 B5880369 benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of California, San Francisco, and has since been studied for its potential as an anti-cancer agent.
Mechanism of Action
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate binds to a specific site on RNA polymerase I and prevents it from transcribing ribosomal RNA. This leads to the accumulation of DNA damage and the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate has been shown to selectively target cancer cells and induce apoptosis in a variety of cancer cell lines, including breast, prostate, and ovarian cancer. It has also been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate in lab experiments is its specificity for cancer cells. This allows researchers to selectively target cancer cells and avoid damaging normal cells. However, one limitation of using benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate treatment. Additionally, researchers are exploring the use of benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate in combination with other cancer therapies to improve its efficacy.
Synthesis Methods
The synthesis of benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate is a multi-step process that involves the use of several chemical reagents and solvents. The exact method for synthesizing benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate is proprietary, but it involves the reaction of benzyl isocyanate with a cyclooctylamine derivative in the presence of a catalyst.
Scientific Research Applications
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
benzyl N-[2-(cyclooctylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17(20-16-11-7-2-1-3-8-12-16)13-19-18(22)23-14-15-9-5-4-6-10-15/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNITXNGOYVHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate (non-preferred name) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)